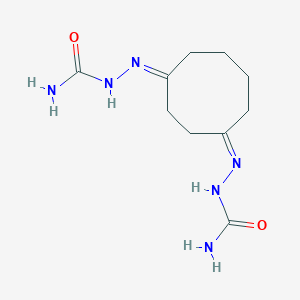![molecular formula C17H15NOS2 B296081 N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a critical role in the brain's reward and pleasure centers. In
作用機序
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters in the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in a selective loss of dopaminergic neurons in the brain, leading to motor symptoms similar to those seen in Parkinson's disease. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has also been shown to induce oxidative stress and mitochondrial dysfunction in the brain, leading to cell death. Additionally, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been shown to induce neuroinflammation and activate microglia, the immune cells of the brain.
実験室実験の利点と制限
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is a useful tool for creating animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons and reproduces the motor symptoms seen in the disease. However, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has limitations as a research tool, as its toxicity can make it difficult to administer and control dosages.
将来の方向性
Future research on N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is likely to focus on developing new animal models of Parkinson's disease and exploring the underlying mechanisms of the disease. Additionally, researchers may investigate the potential therapeutic applications of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine and its derivatives in the treatment of Parkinson's disease and other neurological disorders.
合成法
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiourea to form 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxaldehyde. This intermediate compound is then reacted with 4-methylphenylamine to produce N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine.
科学的研究の応用
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is commonly used to create animal models of Parkinson's disease, a degenerative disorder of the nervous system that is characterized by the loss of dopamine-producing neurons in the brain. The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in the selective destruction of dopaminergic neurons, leading to motor symptoms similar to those seen in Parkinson's disease.
特性
分子式 |
C17H15NOS2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-N-(4-methylphenyl)dithiol-3-imine |
InChI |
InChI=1S/C17H15NOS2/c1-12-3-7-14(8-4-12)18-17-11-16(20-21-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 |
InChIキー |
AHYUQBOVCJIBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




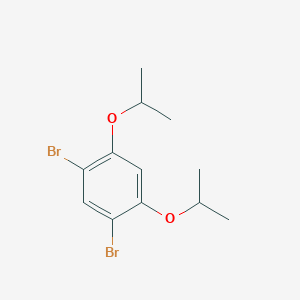
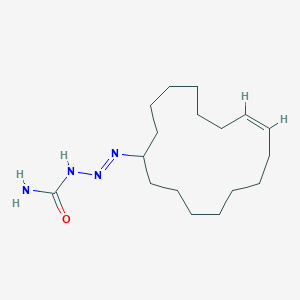
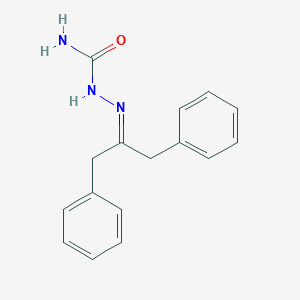
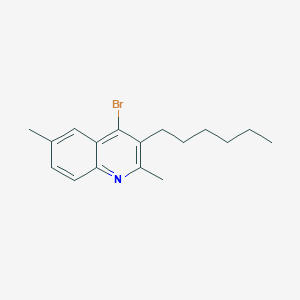
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
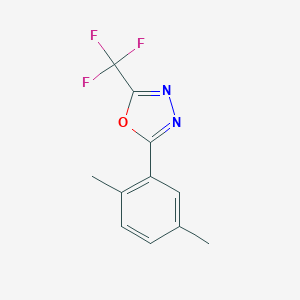
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
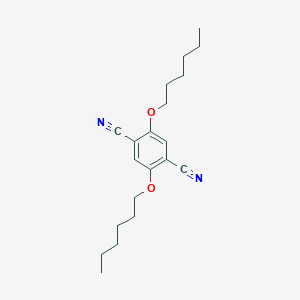
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
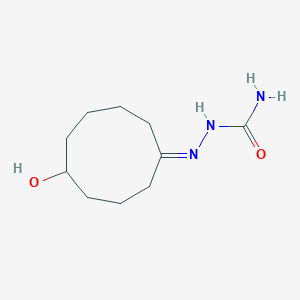
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
